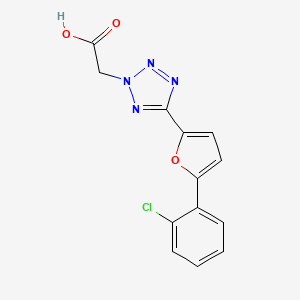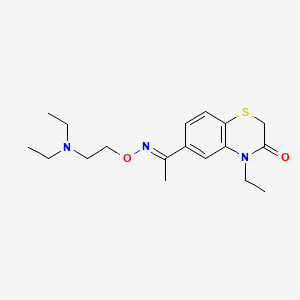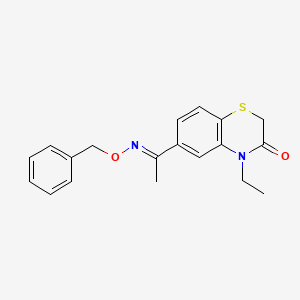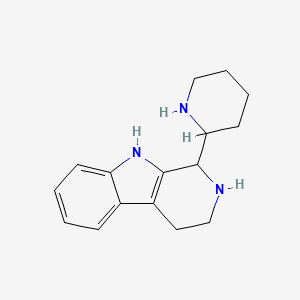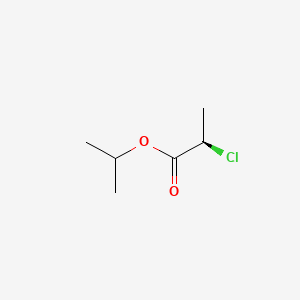![molecular formula C11H6O5 B12740904 5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 28437-68-5](/img/structure/B12740904.png)
5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-8-hydroxypsoralen: is a naturally occurring furanocoumarin derivative. It is known for its various biological activities and has been studied for its potential therapeutic applications. This compound is a derivative of psoralen, which is found in many plants and has been used in traditional medicine for centuries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-8-hydroxypsoralen typically involves the hydroxylation and methoxylation of psoralen. One common method includes the use of specific reagents and catalysts to introduce the hydroxyl and methoxy groups at the desired positions on the psoralen molecule .
Industrial Production Methods: Industrial production of 5-methoxy-8-hydroxypsoralen involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-8-hydroxypsoralen undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can modify the furan ring or other functional groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution can introduce new functional groups .
Scientific Research Applications
5-Methoxy-8-hydroxypsoralen has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-methoxy-8-hydroxypsoralen involves several molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as cytochrome P450, which plays a role in drug metabolism.
Signal Transduction: It affects signaling pathways such as the MAPK and β-catenin pathways, which are involved in cellular processes like melanogenesis.
Antimicrobial Activity: The compound exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting protein synthesis.
Comparison with Similar Compounds
- 5-Hydroxypsoralen
- 8-Hydroxypsoralen
- 5-Methoxypsoralen
- 8-Methoxypsoralen
- 5,8-Dimethoxypsoralen
Comparison: 5-Methoxy-8-hydroxypsoralen is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct biological activities. Compared to other psoralen derivatives, it has shown significant potential in stimulating melanogenesis and inhibiting specific enzymes .
Properties
CAS No. |
28437-68-5 |
|---|---|
Molecular Formula |
C11H6O5 |
Molecular Weight |
218.16 g/mol |
IUPAC Name |
5,9-dihydroxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C11H6O5/c12-7-4-8(13)16-11-6(7)3-5-1-2-15-10(5)9(11)14/h1-4,12,14H |
InChI Key |
XDASEBHPSSDPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C3=C(C=C21)C(=CC(=O)O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


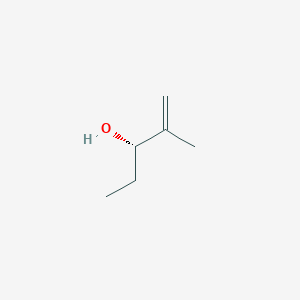


![phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B12740850.png)

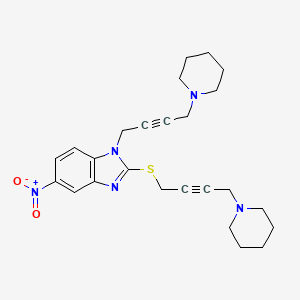
![2-[2-hydroxyethyl-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propyl]amino]ethanol](/img/structure/B12740860.png)
